molecular formula C20H19N3O4S B3717692 2-{[4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B3717692
M. Wt: 397.4 g/mol
InChI Key: LEYNCYKXMPOEGQ-UHFFFAOYSA-N
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Description

2-{[4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a sulfanyl group, and an acetamide moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the pyrimidine ring.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. For example, its ability to inhibit certain enzymes or receptors could make it a candidate for drug development in treating diseases such as cancer or infections.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it useful in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-phenylacetamide
  • **2-{[4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-chlorophenyl)acetamide
  • **2-{[4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide stands out due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, potentially enhancing its reactivity and interaction with biological targets. Additionally, the combination of the sulfanyl group and the pyrimidine ring provides a unique scaffold for further chemical modifications.

Properties

IUPAC Name

2-[4-hydroxy-1-(4-methylphenyl)-6-oxopyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-13-3-7-15(8-4-13)23-19(26)11-17(24)22-20(23)28-12-18(25)21-14-5-9-16(27-2)10-6-14/h3-11,24H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYNCYKXMPOEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC(=O)NC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
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2-{[4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide
Reactant of Route 3
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2-{[4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide

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